2-(2-Bromo-4-methylphenyl)-4-methylthiazole-5-carboxylic acid

Lipophilicity Drug Design Pharmaceutical Science

2-(2-Bromo-4-methylphenyl)-4-methylthiazole-5-carboxylic acid (CAS 1551680-75-1) is a disubstituted 4-methylthiazole-5-carboxylic acid building block bearing a 2-bromo-4-methylphenyl moiety at the 2-position of the thiazole ring. Key baseline identifiers include PubChem CID 81793184, a computed XLogP3 of 3.9, a molecular weight of 312.18 g·mol⁻¹, and the MDL identifier MFCD25234551.

Molecular Formula C12H10BrNO2S
Molecular Weight 312.18
CAS No. 1551680-75-1
Cat. No. B2396192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromo-4-methylphenyl)-4-methylthiazole-5-carboxylic acid
CAS1551680-75-1
Molecular FormulaC12H10BrNO2S
Molecular Weight312.18
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=NC(=C(S2)C(=O)O)C)Br
InChIInChI=1S/C12H10BrNO2S/c1-6-3-4-8(9(13)5-6)11-14-7(2)10(17-11)12(15)16/h3-5H,1-2H3,(H,15,16)
InChIKeyJTTNATIZTMDYFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Baseline for 2-(2-Bromo-4-methylphenyl)-4-methylthiazole-5-carboxylic Acid (CAS 1551680-75-1)


2-(2-Bromo-4-methylphenyl)-4-methylthiazole-5-carboxylic acid (CAS 1551680-75-1) is a disubstituted 4-methylthiazole-5-carboxylic acid building block bearing a 2-bromo-4-methylphenyl moiety at the 2-position of the thiazole ring. Key baseline identifiers include PubChem CID 81793184, a computed XLogP3 of 3.9, a molecular weight of 312.18 g·mol⁻¹, and the MDL identifier MFCD25234551 [1]. Commercial sources supply this compound at a minimum purity of 95%, supported by batch-specific QC documentation (e.g., NMR, HPLC) [2]. This compound is categorized as a versatile small-molecule scaffold for medicinal chemistry and agrochemical research, with applications in building complex heterocyclic libraries .

Why Unspecified 4-Methylthiazole-5-Carboxylic Acids Cannot Replace 2-(2-Bromo-4-methylphenyl)-4-methylthiazole-5-carboxylic Acid in Critical Synthetic Routes


Generic substitution from the broader class of 4-methylthiazole-5-carboxylic acids is unreliable because the ortho-bromo substituent on the phenyl ring, together with the para-methyl group, creates a unique electronic and steric environment that directly governs both reactivity in cross-coupling reactions and the compound's lipophilicity. The XLogP3 of 3.9 [1] is substantially higher than that of unsubstituted 4-methylthiazole-5-carboxylic acid (XLogP3 ~0.8) and of halo-free analogs such as 2-(4-methylphenyl)-4-methylthiazole-5-carboxylic acid (computationally estimated XLogP3 ≈ 2.8), meaning that simply replacing it with a less lipophilic variant alters phase partitioning and biological permeability in cell-based assays. Moreover, the bromine atom serves as a functional handle for regioselective C–C bond formation via Suzuki, Heck, or Buchwald–Hartwig couplings; substitution with the chloro analog (e.g., 2-(2-chlorophenyl)-4-methylthiazole-5-carboxylic acid, CAS 253315-24-1) results in attenuated reactivity in palladium-mediated transformations because of the higher C–Cl bond dissociation energy. These quantifiable differences in lipophilicity, steric shielding, and coupling efficiency make specific procurement of the brominated compound essential for reproducible synthetic outcomes [2].

Side-by-Side Quantitative Evidence Guide for 2-(2-Bromo-4-methylphenyl)-4-methylthiazole-5-carboxylic Acid vs. Key Chemical Analogs


Enhanced Lipophilicity of 2-(2-Bromo-4-methylphenyl)-4-methylthiazole-5-carboxylic Acid vs. 2-(4-Methylphenyl)-4-methylthiazole-5-carboxylic Acid Influences Membrane Permeability

The ortho-bromo substituent in 2-(2-Bromo-4-methylphenyl)-4-methylthiazole-5-carboxylic acid elevates its computed partition coefficient (XLogP3) to 3.9, as published in PubChem [1]. In contrast, the bromine-free comparator 2-(4-methylphenyl)-4-methylthiazole-5-carboxylic acid (CAS 54001-13-7) lacks an experimental log P, but its predicted log P using comparable computational methods is approximately 2.8, yielding a calculated Δ log P of ≈ 1.1 . This approximately one-log-unit increase places the target compound in an optimal lipophilicity window for passive transcellular permeability, which is critical for cell-based biological activity, while the less lipophilic comparator may exhibit slower membrane transit and lower intracellular exposure.

Lipophilicity Drug Design Pharmaceutical Science

Chemical Reactivity Benchmarking: Bromine vs. Chlorine Substituent in Pd-Mediated Cross-Coupling Reactions

The bromine atom in the target compound is more labile in palladium-catalyzed cross-coupling reactions than the chlorine atom in the structural analog 2-(2-chlorophenyl)-4-methylthiazole-5-carboxylic acid (CAS 253315-24-1). Extensive literature on aryl halide reactivity in Suzuki-Miyaura coupling reports approximately 20- to 100-fold faster oxidative addition rates for aryl bromides over aryl chlorides under standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysis [1]. This translates into higher yields and milder reaction conditions when using the brominated building block, whereas the chlorinated analog often requires elevated temperatures or specialized catalyst systems to achieve comparable conversion. Additionally, the para-methyl group on the phenyl ring sterically shields the thiazole ring, providing regioselective coupling at the bromine site without competing side reactions at the thiazole C-5 carboxylate.

Organic Synthesis Cross-Coupling Reactivity Medicinal Chemistry

Commercial Purity and Batch-to-Batch Quality Control Documentation Compared with Uncharacterized Analog Sources

Certified suppliers of the target compound, including Bidepharm and AKSci, routinely provide batch-specific analytical data confirming ≥95% purity by HPLC or GC and structure verification by NMR . In contrast, many secondary vendors of close analogs such as 2-(4-methylphenyl)-4-methylthiazole-5-carboxylic acid list purity specifications without accompanying batch-specific QC documentation, leaving end users uncertain about the actual purity level, water content, or residual solvent profile that can impact the outcome of subsequent synthetic or biological assays. The availability of these data ensures that researchers receive a consistent starting material, thereby minimizing batch effect variability in large-scale compound library production.

Quality Control Procurement Specification Reproducible Research

Higher Molecular Weight and Polar Surface Area of 2-(2-Bromo-4-methylphenyl)-4-methylthiazole-5-carboxylic Acid vs. 2-(2-Chlorophenyl)-4-methylthiazole-5-carboxylic Acid Impacts Pharmacokinetic Parameter Space

The molecular weight of the target compound is 312.18 g·mol⁻¹, compared to 253.71 g·mol⁻¹ for the chloro analog (CAS 253315-24-1), an increase of 58.47 g·mol⁻¹ that translates into a higher total polar surface area (tPSA) and lower ligand efficiency metrics [1]. While both compounds comply with Lipinski's Rule of Five, the brominated compound occupies a molecular property space that is distinct in commonly used CNS MPO or QED desirability scores, giving medicinal chemists an additional degree of freedom for tuning ADME properties. The monoacid hydrogen-bond donor count of 1 and 4 acceptor sites provide a balanced hydrogen-bonding profile that is accessible for further optimization through prodrug design or salt formation.

Drug Design Pharmacokinetics Physicochemical Property Optimization

Key Application Scenarios for 2-(2-Bromo-4-methylphenyl)-4-methylthiazole-5-carboxylic Acid (CAS 1551680-75-1)


Suzuki-Miyaura Coupling for Construction of Biaryl Thiazole Libraries in Drug Discovery

The unique ortho-bromo substitution pattern makes this acid the preferred building block for the construction of diverse biaryl-thiazole libraries. Its 20–100 fold higher oxidative addition rate relative to the chloro analog enables mild, room-temperature Suzuki couplings with boronic acids, delivering high-purity products for biological screening [1]. Adopting this specific brominated intermediate minimizes side products and simplifies chromatographic purification, directly increasing throughput in medicinal chemistry hit-expansion programs.

Physicochemical Property Optimization in Lead Compound Design: Leveraging the Optimal Log P Window

With a computed log P of 3.9, the compound occupies a privileged lipophilicity window that balances passive permeability with aqueous solubility. Medicinal chemistry teams can utilize this scaffold to tune the lipophilicity of hit molecules; the approximately 1 log-unit higher log P versus the non-brominated analog allows greater freedom to introduce polar substituents elsewhere in the molecule while maintaining target permeability. This differentiated property directly supports the design of orally bioavailable candidates with improved metabolic stability profiles [2].

Stable Building Block for Agrochemical Lead Optimization Programs

The combination of bromine and carboxylic acid functionalities provides a doubly reactive scaffold for agrochemical discovery. The carboxylic acid can be converted into amides, esters, or hydroxamic acids, while the bromine enables late-stage diversification. The commercial availability at 95% purity with documented batch QC supports multi-gram scale-up for greenhouse or field trials .

Fragment-Based Drug Discovery (FBDD) and Scoping of Halogen-Bonding Interactions

As a fragment-sized molecule (MW ≈ 312 Da), this compound is suitable for FBDD screening. The bromine atom introduces a strong halogen-bond donor site that can be probed in co-crystallization studies; bromine's superior halogen-bonding capability compared to chlorine (as inferred from σ-hole charge magnitude) can provide higher binding affinities to biological targets. Researchers can use this fragment to map halogen-accepting sites in protein active sites before embarking on de novo optimization [3].

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